1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride
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Overview
Description
1-(1-Cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride is a chemical compound with a molecular formula of C9H15N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dielectrophilic nitrile.
Cyclopentyl substitution: The cyclopentyl group is introduced to the pyrazole ring through a substitution reaction.
Amination: The methanamine group is added to the pyrazole ring, often through a reductive amination process.
Formation of the dihydrochloride salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-Cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions to form more complex heterocyclic systems
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators
Mechanism of Action
The mechanism of action of 1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
1-(1-Cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
1-(1-Cyclopentyl-1H-pyrazol-5-yl)methanamine dihydrochloride: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(1-Cyclopentyl-3-pyrrolidinyl)methanamine dihydrochloride: Contains a pyrrolidine ring instead of a pyrazole ring.
1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride: Similar structure but with a methyl group instead of a cyclopentyl group .
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyl group, which may confer distinct biological and chemical properties.
Properties
CAS No. |
2763754-87-4 |
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Molecular Formula |
C9H17Cl2N3 |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
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